molecular formula C18H17BrN2O3S B3009133 tert-butyl [7-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate CAS No. 1207060-32-9

tert-butyl [7-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate

Cat. No.: B3009133
CAS No.: 1207060-32-9
M. Wt: 421.31
InChI Key: QYPACODDUYPOMU-UHFFFAOYSA-N
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Description

tert-Butyl [7-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by the presence of a thieno[3,2-d]pyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms

Preparation Methods

The synthesis of tert-butyl [7-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thieno[3,2-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using a base or acid catalyst.

    Introduction of the 4-bromophenyl group: This step often involves a substitution reaction where a bromine atom is introduced to the phenyl ring, typically using bromine or a brominating agent.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

tert-Butyl [7-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the bromine atom to a hydrogen atom.

    Substitution: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and tert-butyl alcohol.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), nucleophiles (e.g., sodium methoxide), and acidic or basic hydrolysis conditions.

Scientific Research Applications

tert-Butyl [7-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl [7-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the thieno[3,2-d]pyrimidine core and the 4-bromophenyl group may contribute to its binding affinity and specificity for these targets.

Comparison with Similar Compounds

tert-Butyl [7-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate can be compared with other similar compounds, such as:

    tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate: This compound also contains a tert-butyl ester group and a 4-bromophenyl substituent but has a different core structure (piperazine instead of thieno[3,2-d]pyrimidine).

    tert-Butyl (2-bromo-4-isopropylphenyl)carbamate: This compound features a tert-butyl ester group and a bromophenyl substituent but differs in the position of the bromine atom and the presence of an isopropyl group.

The uniqueness of this compound lies in its specific combination of functional groups and the thieno[3,2-d]pyrimidine core, which may impart distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 2-[7-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O3S/c1-18(2,3)24-14(22)8-21-10-20-15-13(9-25-16(15)17(21)23)11-4-6-12(19)7-5-11/h4-7,9-10H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPACODDUYPOMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C=NC2=C(C1=O)SC=C2C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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